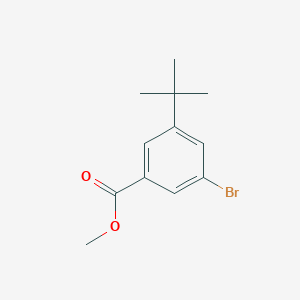

Methyl 3-bromo-5-tert-butylbenzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-5-tert-butylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c1-12(2,3)9-5-8(11(14)15-4)6-10(13)7-9/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKPPDPWHRHLELX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1)C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00610562 | |

| Record name | Methyl 3-bromo-5-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

560131-64-8 | |

| Record name | Methyl 3-bromo-5-tert-butylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00610562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Aromatic Ester Scaffolds in Contemporary Chemical Research

Aromatic esters are a class of organic compounds that are fundamental building blocks in a vast array of chemical research fields, most notably in medicinal chemistry and materials science. Their prevalence stems from the unique combination of the stability of the aromatic ring and the reactivity of the ester functional group. This duality allows for the construction of complex molecules with specific, pre-determined three-dimensional structures.

In drug discovery, aromatic esters are integral components of numerous pharmaceutical agents. The ester group can act as a bioisostere for other functional groups, influencing the pharmacokinetic and pharmacodynamic properties of a molecule. Furthermore, the aromatic ring can participate in crucial intermolecular interactions, such as pi-stacking, with biological targets like enzymes and receptors. The ability to readily modify both the aromatic and ester portions of the scaffold provides a powerful tool for optimizing the biological activity of lead compounds. Research has demonstrated that the geometry and electronic nature of aromatic esters can significantly influence their physical and chemical properties. nih.gov

Beyond pharmaceuticals, aromatic ester scaffolds are employed in the development of novel materials. Their rigid structures can be exploited to create liquid crystals, while their reactivity is harnessed in the synthesis of polymers and other advanced materials. The study of these scaffolds contributes to a deeper understanding of molecular interactions and the design of materials with tailored properties.

Position of Methyl 3 Bromo 5 Tert Butylbenzoate As a Key Intermediate in Complex Molecule Synthesis

Methyl 3-bromo-5-tert-butylbenzoate holds a strategic position as a key intermediate in the synthesis of more complex molecules. Its structure incorporates three key features that synthetic chemists can exploit: the methyl ester, the bromine atom, and the tert-butyl group, all arranged on a benzene (B151609) ring. This specific arrangement of functional groups makes it a valuable starting material for a variety of chemical transformations.

The bromine atom, a halogen, is a particularly useful functional group in organic synthesis. It can be readily replaced by other atoms or groups through various cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are cornerstones of modern organic chemistry, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. The presence of the bromine atom on the aromatic ring of this compound opens up a gateway to a wide range of more complex and functionally diverse molecules.

The tert-butyl group is a bulky, sterically hindering group. Its presence on the aromatic ring can direct the regioselectivity of subsequent chemical reactions, forcing new substituents to add to specific positions on the ring. This steric influence is a powerful tool for controlling the outcome of a reaction and ensuring the desired isomer is formed. Furthermore, the tert-butyl group can enhance the solubility of the molecule in organic solvents and can influence its solid-state packing and physical properties.

The methyl ester group can be easily hydrolyzed to the corresponding carboxylic acid, providing another point for chemical modification. Carboxylic acids are versatile functional groups that can participate in a wide range of reactions, including amide bond formation, which is crucial in the synthesis of peptides and many pharmaceuticals.

The strategic placement of these three functional groups makes this compound a highly valuable and versatile building block for the synthesis of a wide array of complex target molecules in various areas of chemical research.

Overview of Research Trajectories for Halogenated and Sterically Hindered Benzoates

Precursor Synthesis and Functionalization Strategies for Benzoic Acid Derivatives

Synthetic Routes to 3-Bromo-5-tert-butylbenzoic Acid

The synthesis of 3-bromo-5-tert-butylbenzoic acid typically begins with a commercially available starting material, which is then functionalized. One common route involves the bromination of 5-tert-butylbenzoic acid. This electrophilic aromatic substitution reaction utilizes bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), to introduce a bromine atom onto the aromatic ring. The carboxylic acid group is a deactivating and meta-directing group, guiding the incoming electrophile to the meta position. askfilo.comyoutube.com

Another approach starts with 1-bromo-3,5-dimethylbenzene, which is oxidized using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) to form the corresponding benzoic acid. This method, however, yields 3-bromo-5-methylbenzoic acid and would require a subsequent tert-butylation step, making it a less direct route. chemicalbook.com

A more advanced and regioselective method involves the palladium-catalyzed meta-C–H bromination of benzoic acid derivatives. nih.govrsc.orgrsc.org This technique offers a milder alternative to traditional Friedel-Crafts-type bromination and can tolerate a wider range of functional groups. nih.govrsc.org

Esterification Methodologies for this compound Formation

Once 3-bromo-5-tert-butylbenzoic acid is obtained, the next step is esterification to form the methyl ester. A standard and widely used method is the Fischer-Speier esterification. This reaction involves refluxing the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

Alternatively, the carboxylic acid can be converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine, to yield the methyl ester.

Another mild and efficient method involves the use of diazomethane (B1218177) (CH₂N₂). While highly effective, the hazardous and explosive nature of diazomethane necessitates careful handling and is often avoided in large-scale syntheses.

Advanced Bromination Techniques and Regioselectivity Control

Achieving high regioselectivity in the bromination of aromatic compounds is a key challenge in organic synthesis. The directing effects of substituents on the aromatic ring play a crucial role in determining the position of electrophilic attack.

Electrophilic Aromatic Bromination Studies

In the context of synthesizing 3-bromo-5-tert-butylbenzoic acid, the starting material is typically a benzene (B151609) derivative with a tert-butyl group and a group that can be converted to a carboxylic acid. The tert-butyl group is an ortho, para-director. ucalgary.ca However, the large steric bulk of the tert-butyl group can hinder ortho-substitution, favoring the para-product. ucalgary.camsu.edu

When brominating benzoic acid, the carboxylic acid group is a meta-director. askfilo.comyoutube.com Therefore, in the electrophilic bromination of 5-tert-butylbenzoic acid, the directing effects of both the tert-butyl group (ortho, para) and the carboxylic acid group (meta) must be considered. The position of bromination will be directed to the position that is meta to the carboxylic acid and ortho to the tert-butyl group.

The mechanism of electrophilic aromatic bromination involves the generation of a bromine electrophile, typically by the reaction of bromine with a Lewis acid. msu.edu This electrophile then attacks the electron-rich aromatic ring to form a sigma complex (arenium ion), which is a resonance-stabilized carbocation. msu.edu In the final step, a proton is removed from the ring to restore aromaticity and yield the brominated product. msu.edu

Directed Bromination Approaches

To overcome the challenges of regioselectivity in electrophilic aromatic substitution, directed bromination strategies have been developed. These methods utilize a directing group to deliver the brominating agent to a specific position on the aromatic ring.

One such approach is directed ortho-metalation (DoM). In this strategy, a directing group, often containing a heteroatom with a lone pair of electrons, coordinates to an organolithium reagent. This coordination directs the deprotonation (metalation) to the adjacent ortho position. The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom with high regioselectivity.

More recently, transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of aromatic compounds. Palladium-catalyzed meta-C-H bromination of benzoic acid derivatives has been reported, offering a novel and efficient route to meta-brominated products. nih.govrsc.orgrsc.org These reactions often employ a directing group to achieve high regioselectivity. nih.govrsc.org

Optimization of Synthetic Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, reaction temperature, and the stoichiometry of the reagents.

For the bromination of 5-tert-butylbenzoic acid, the reaction is typically carried out in a non-polar solvent like carbon tetrachloride at a controlled temperature, often at 0°C, to minimize the formation of by-products. chemspider.com The use of the correct stoichiometry of bromine is essential to avoid under- or over-bromination. chemspider.com

In the esterification step, using a large excess of methanol can drive the equilibrium towards the product side, thereby increasing the yield. The reaction time and temperature also play a significant role. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time.

Purification of the final product is typically achieved through recrystallization or column chromatography. Recrystallization from a suitable solvent, such as hexane (B92381) or petroleum ether, can effectively remove impurities and yield a product with high purity. chemspider.com

Catalyst Screening and Loading Optimization

The synthesis of this compound typically involves two primary strategies: the esterification of 3-bromo-5-tert-butylbenzoic acid or the bromination of methyl 3-tert-butylbenzoate. The choice of catalyst is crucial for the efficiency of both routes.

For the esterification pathway, which involves reacting the carboxylic acid with methanol, various acid catalysts are employed to accelerate the reaction. The catalytic activity depends on the strength of the acid and its ability to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol. Research into related esterifications, such as the synthesis of methyl p-tert-butylbenzoate, has shown that catalysts like titanium sulfate (B86663) can be highly effective, offering environmental benefits over traditional mineral acids. google.com For laboratory-scale synthesis of similar tert-butylated esters, strong acids like trifluoromethanesulfonic acid have been used effectively at low catalytic loadings (e.g., 5 mol%).

In the alternative pathway, the direct bromination of methyl 3-tert-butylbenzoate, a Lewis acid or a radical initiator is typically required. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the benzene ring. The tert-butyl group is an ortho-para director, while the methyl ester is a meta-director. This alignment favors the introduction of the bromine atom at the C5 position, which is ortho to the tert-butyl group and meta to the ester group.

| Synthetic Step | Catalyst | Typical Loading | Key Findings/Observations |

|---|---|---|---|

| Esterification | Titanium Sulfate | 10-20% by weight | Environmentally friendly option, leading to high yields (75-85%) and purity (≥98%) in the synthesis of methyl p-tert-butylbenzoate. google.com |

| Esterification | Perchloric Acid | Catalytic Amount | Effective for esterification at room temperature in the synthesis of tert-butyl 4-bromo-3-methylbenzoate. |

| Esterification | Trifluoromethanesulfonic Acid | 5 mol% | Used for the synthesis of tert-butyl esters from the corresponding carboxylic acid, indicating high catalytic activity. |

| Bromination | N-Bromosuccinimide (NBS) with light | ~1.05 equivalents | Primarily used for side-chain bromination but demonstrates the use of radical initiators for bromination reactions. google.com |

| Bromination | Bromine with Silver Nitrate | ~2.1 equivalents | Used for the bromination of 4-tert-butyl benzoic acid, though it may lead to a mixture of products. |

Solvent Effects and Reaction Temperature Control

The choice of solvent and the precise control of reaction temperature are critical parameters that significantly influence reaction rate, yield, and the formation of byproducts.

For the esterification of 3-bromo-5-tert-butylbenzoic acid, methanol often serves as both a reagent and a solvent. Using a large molar excess of methanol can drive the equilibrium towards the product side. google.com The reaction is typically conducted at the reflux temperature of methanol to ensure a reasonable reaction rate. google.com

In bromination reactions, the solvent choice is critical for modulating the reactivity of the brominating agent and ensuring the solubility of the reactants. Solvents such as chlorobenzene (B131634) or even carboxylic esters are used in brominations with N-bromosuccinimide. google.com Temperature control is paramount; for instance, side-chain brominations are often initiated by light at temperatures ranging from 0 to 5°C to maintain selectivity and prevent undesired side reactions on the aromatic nucleus. google.com For reactions involving highly reactive organometallic intermediates, such as those in lithium-bromine exchange reactions, very low temperatures (e.g., below 0°C) and specific ether-based solvents are necessary to stabilize the intermediates and prevent side reactions. researchgate.net

| Reaction Type | Solvent | Temperature | Impact on Synthesis |

|---|---|---|---|

| Esterification | Methanol | Reflux | Serves as both reactant and solvent, with heating to reflux ensuring a sufficient reaction rate. google.com |

| Bromination | Chlorobenzene | 0-5°C | Used as a solvent for NBS bromination under UV light, allowing for selective reactions at low temperatures. google.com |

| Esterification | tert-Butyl Acetate (B1210297) | Room Temperature | Allows for the reaction to proceed over a longer period (24-48 hours) without significant side reactions. |

| Lithium-Bromine Exchange | Heptane (B126788)/Ether Mixtures | 0°C to Room Temp. | The presence of ether as a co-solvent is crucial for facilitating the exchange, which is slow in pure hydrocarbon solvents. researchgate.net |

| Bromination | Acetic Acid | Reflux | Can be used as a solvent for bromination, but heating may be required to drive the reaction. |

Process Intensification and Scale-Up Considerations

Transitioning the synthesis of this compound from laboratory scale to industrial production requires careful consideration of process intensification strategies to enhance efficiency, safety, and cost-effectiveness.

Key considerations include:

Catalyst Recovery and Reuse: On a large scale, the use of solid, heterogeneous catalysts like titanium sulfate is advantageous. google.com These can be easily removed from the reaction mixture by filtration, simplifying the work-up procedure and allowing for potential catalyst recycling, which reduces waste and cost. google.com

Product Isolation and Purification: The method of purification is a critical scale-up parameter. While laboratory syntheses may rely on chromatography, industrial processes favor more scalable techniques like vacuum distillation or recrystallization. google.comgoogle.com For instance, methyl p-tert-butylbenzoate is collected as a specific fraction during vacuum distillation (122-124 °C/9mmHg), which is an efficient method for achieving high purity on a large scale. google.com

Solvent Management: The choice of solvent impacts not only the reaction but also the downstream processing. Solvents should be selected based on their efficacy, cost, safety profile, and ease of recovery. The recovery of excess methanol by distillation is a standard step in the scale-up of esterification reactions. google.com

Reaction Conditions: For exothermic reactions like bromination, effective heat management is crucial on a larger scale to prevent thermal runaways and ensure consistent product quality. The use of specialized reactors with efficient cooling systems may be necessary.

Comparative Analysis of Diverse Synthetic Pathways

Two principal synthetic routes are viable for the preparation of this compound. Each pathway offers distinct advantages and disadvantages.

Pathway A: Esterification of 3-bromo-5-tert-butylbenzoic acid

This is a direct, one-step synthesis involving the acid-catalyzed reaction of the pre-formed 3-bromo-5-tert-butylbenzoic acid with methanol.

Advantages: This route is straightforward and generally high-yielding. The starting material, 3-bromo-5-tert-butylbenzoic acid, can be synthesized from 3-tert-butylbenzoic acid. The reaction control is relatively simple, often requiring only refluxing in methanol with an acid catalyst.

Pathway B: Bromination of methyl 3-tert-butylbenzoate

This route involves first synthesizing methyl 3-tert-butylbenzoate from 3-tert-butylbenzoic acid and methanol, followed by a regioselective bromination of the aromatic ring.

Advantages: The starting material, methyl 3-tert-butylbenzoate, is readily accessible. This pathway allows for potentially cheaper and more available starting materials.

Disadvantages: The key challenge is achieving high regioselectivity during the bromination step. While the directing effects of the tert-butyl and ester groups favor the desired 5-bromo isomer, the formation of other isomers is possible, which would necessitate a more complex purification process to isolate the target compound. Controlling the reaction to prevent di- or tri-bromination is also a critical consideration.

Comparative Summary:

| Feature | Pathway A (Esterification) | Pathway B (Bromination) |

| Number of Steps | 1 (from the bromo-acid) | 2 (from the tert-butyl acid) |

| Key Challenge | Synthesis/availability of starting material | Regioselectivity of bromination |

| Purification | Generally simpler (e.g., distillation, recrystallization) | Potentially more complex due to isomeric byproducts |

| Overall Yield | High, contingent on starting material purity | Variable, dependent on bromination selectivity |

Reactions Involving the Methyl Ester Moiety

The methyl ester group of this compound is a primary site for chemical modification, susceptible to hydrolysis, transesterification, and reduction.

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The hydrolysis of this compound to 3-bromo-5-tert-butylbenzoic acid can proceed under either acidic or basic conditions. quora.comlibretexts.org

Base-promoted hydrolysis, or saponification, involves the direct attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. libretexts.orgyoutube.com The subsequent elimination of the methoxide (B1231860) ion is irreversible due to the deprotonation of the resulting carboxylic acid by the strongly basic methoxide, forming a stable carboxylate salt. libretexts.orglibretexts.org For sterically hindered esters, such as those with ortho substituents, hydrolysis can be challenging. However, studies on methyl 2,4,6-trimethylbenzoate (B1236764) have shown that high-temperature water (250–300 °C) or slightly alkaline solutions at high temperatures can effectively promote hydrolysis. psu.edu Given the meta-position of the bulky tert-butyl group in this compound, the steric hindrance is less pronounced than in ortho-substituted analogs, but it can still influence the reaction kinetics.

Table 1: General Conditions for the Hydrolysis of Methyl Benzoates

| Catalyst | Reagents | Temperature | Outcome | Reference |

| Acid (e.g., HCl) | Water | 80 °C | Reversible formation of benzoic acid and methanol. | unimas.my |

| Base (e.g., NaOH) | Water | Heat | Irreversible formation of sodium benzoate and methanol. | libretexts.orgyoutube.com |

| High-Temp Water | Water | 250-300 °C | Hydrolysis of sterically hindered esters. | psu.edu |

Transesterification Reactions and Alkyl Group Exchange

Transesterification is the process of converting one ester into another by exchanging the alkoxy group. This reaction can be catalyzed by either an acid or a base. libretexts.orglibretexts.org In the context of this compound, reaction with an alcohol, such as ethanol, in the presence of a catalyst would yield Ethyl 3-bromo-5-tert-butylbenzoate and methanol.

The acid-catalyzed mechanism mirrors that of hydrolysis, with the alcohol acting as the nucleophile instead of water. libretexts.org The reaction is an equilibrium process, and using a large excess of the new alcohol can drive the reaction to completion. libretexts.org

Base-catalyzed transesterification typically employs an alkoxide base with a non-identical alkyl group. libretexts.org For instance, treatment with sodium ethoxide would lead to the formation of the ethyl ester. The reaction proceeds through a nucleophilic acyl substitution mechanism. libretexts.orglibretexts.org It is crucial to use an alkoxide with the same alkyl group as the desired ester to avoid a mixture of products. libretexts.org

Reduction Methodologies to Benzylic Alcohol Derivatives

The methyl ester group can be reduced to the corresponding benzylic alcohol, (3-bromo-5-tert-butylphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this transformation. masterorganicchemistry.comadichemistry.combyjus.com LiAlH₄ reduces esters to primary alcohols in a two-step process: initial reduction to an aldehyde, which is then further reduced to the alcohol. masterorganicchemistry.com

Alternatively, diisobutylaluminum hydride (DIBAL-H) can be employed. commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.com DIBAL-H is a bulkier and less reactive reducing agent than LiAlH₄. By carefully controlling the stoichiometry and reaction temperature (typically low temperatures like -78 °C), the reduction can often be stopped at the aldehyde stage. masterorganicchemistry.comchemistrysteps.comorgosolver.com However, if excess DIBAL-H is used or the temperature is not controlled, the aldehyde will be further reduced to the primary alcohol. orgosolver.com Studies on the reduction of methyl 4-(bromomethyl)benzoate (B8499459) have shown that DIBAL-H can selectively reduce the ester group in the presence of a benzylic bromide when the stoichiometry is carefully controlled (2.2 equivalents). rsc.org

Table 2: Common Reducing Agents for Aromatic Esters

| Reagent | Product | Key Considerations | Reference |

| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Strong, non-selective reducing agent. | masterorganicchemistry.comadichemistry.combyjus.com |

| Diisobutylaluminum Hydride (DIBAL-H) | Aldehyde or Primary Alcohol | Milder, can be selective for aldehydes at low temperatures. | commonorganicchemistry.commasterorganicchemistry.comchemistrysteps.comorgosolver.com |

Reactivity of the Bromo Substituent

The bromine atom on the aromatic ring is a versatile handle for introducing further molecular complexity through substitution and cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally challenging and requires either harsh reaction conditions or the presence of strong electron-withdrawing groups positioned ortho or para to the halogen. libretexts.orgyoutube.com In this compound, the ester group is an electron-withdrawing group, but it is situated meta to the bromine atom, which is not optimal for activating the ring towards SNAr via the addition-elimination mechanism. libretexts.org

However, SNAr can still occur under forcing conditions. For instance, the Dow process for producing phenol (B47542) involves the reaction of chlorobenzene with concentrated sodium hydroxide at temperatures above 350 °C. libretexts.org In the case of this compound, reaction with strong nucleophiles under high temperatures could potentially lead to the substitution of the bromine atom. The reactivity trend for halogens in SNAr is often F > Cl > Br > I, as the rate-determining step is the nucleophilic attack, which is facilitated by the more electronegative halogens. youtube.com However, in some gas-phase reactions, the exergonicity of the reaction increases from chlorine to iodine. nih.gov

Cross-Coupling Reactions (Suzuki-Miyaura, Sonogashira, Heck)

The bromo substituent serves as an excellent electrophile in various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. researchgate.netcore.ac.ukresearchgate.net For this compound, a Suzuki-Miyaura reaction with phenylboronic acid would yield Methyl 3-tert-butyl-5-phenylbenzoate. The reaction generally tolerates a wide range of functional groups. core.ac.uk Bulky substituents on the aryl halide can influence the reaction efficiency. Studies on the Suzuki coupling of 1-bromo-3,5-di-tert-butylbenzene (B1269908) demonstrate the feasibility of such reactions with sterically hindered substrates. rsc.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.net Reacting this compound with a terminal alkyne like phenylacetylene (B144264) would produce Methyl 3-tert-butyl-5-(phenylethynyl)benzoate. The reaction is generally carried out under mild conditions. wikipedia.org The reactivity of aryl halides in Sonogashira coupling typically follows the order I > Br > Cl. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the aryl bromide with an alkene in the presence of a base. rsc.org This reaction would allow for the introduction of a vinyl group at the 3-position of the benzene ring. The reaction is a powerful tool for C-C bond formation and is widely used in organic synthesis. rsc.org

Table 3: Overview of Cross-Coupling Reactions for Aryl Bromides

| Reaction | Coupling Partner | Catalyst System | Typical Product | Reference |

| Suzuki-Miyaura | Organoboron compound | Pd catalyst, Base | Biaryl | researchgate.netcore.ac.ukresearchgate.net |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Arylalkyne | wikipedia.orgorganic-chemistry.orgresearchgate.net |

| Heck | Alkene | Pd catalyst, Base | Arylalkene | rsc.org |

Ligand Effects and Catalyst Design for Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are pivotal in modern organic synthesis, and the choice of ligand is critical for achieving high efficiency and selectivity. For substrates like this compound, the steric and electronic properties of the ligand play a crucial role in the catalytic cycle, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Bulky, electron-rich phosphine (B1218219) ligands are often employed to enhance the reactivity of palladium catalysts. nih.gov Ligands such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃) have been shown to be effective in promoting the coupling of aryl chlorides, which are generally less reactive than aryl bromides. nih.gov The steric bulk of these ligands facilitates the formation of a coordinatively unsaturated palladium(0) species, which is crucial for the initial oxidative addition step with the aryl bromide. nih.gov

In the context of Suzuki-Miyaura coupling, dialkylbiaryl phosphine ligands like SPhos and XPhos have demonstrated broad applicability, enabling reactions with a wide range of substrates, including sterically hindered and electron-deficient partners. nih.govnih.gov These ligands promote efficient catalysis at low catalyst loadings and can facilitate reactions at room temperature. nih.gov The choice between different ligands can even lead to a reversal of reactivity. For instance, in a molecule containing both a chloride and a triflate, a Pd/PCy₃ catalyst selectively couples the triflate, whereas a Pd/P(t-Bu)₃ catalyst favors the chloride. nih.gov

The following table summarizes the impact of different ligands on palladium-catalyzed reactions, drawing parallels to the expected behavior with this compound.

| Ligand | Key Characteristics | Impact on Catalysis |

| Tri-tert-butylphosphine (P(t-Bu)₃) | Bulky, electron-rich | Promotes oxidative addition, effective for less reactive aryl halides. nih.gov |

| Tricyclohexylphosphine (PCy₃) | Bulky, electron-rich | Similar to P(t-Bu)₃, effective for Suzuki reactions of unactivated aryl chlorides. nih.gov |

| SPhos | Dialkylbiaryl phosphine | Enables broad substrate scope, high reaction rates, and stable catalytic systems. nih.gov |

| XPhos | Dialkylbiaryl phosphine | Similar to SPhos, effective for challenging cross-coupling reactions. nih.gov |

Investigation of Reaction Scope and Limitations

The scope of palladium-catalyzed reactions involving this compound is broad, encompassing Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. However, the success and efficiency of these transformations are subject to certain limitations.

Suzuki-Miyaura Coupling: This reaction is a powerful tool for forming carbon-carbon bonds. The reaction of this compound with various boronic acids or their derivatives can introduce a wide range of substituents onto the aromatic ring. While generally robust, the reaction can be sensitive to sterically demanding coupling partners. nih.gov For instance, coupling with highly substituted boronic acids may require optimized reaction conditions, such as higher temperatures or more active catalyst systems. researchgate.net Electron-rich aryl chlorides have been shown to be more challenging coupling partners than their electron-deficient counterparts. nih.gov

Heck Reaction: The Heck reaction allows for the arylation of alkenes. The reactivity in this case can be influenced by the electronic nature of the alkene. Electron-deficient alkenes are generally more reactive.

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds. The choice of ligand is particularly critical in this reaction, with bulky, electron-rich phosphines often being necessary to achieve high yields, especially with less reactive amines. researchgate.net

The following table outlines the potential scope and limitations of these reactions with this compound.

| Reaction | Coupling Partner | Potential Scope | Limitations |

| Suzuki-Miyaura | Boronic acids/esters | Wide variety of aryl, heteroaryl, and alkyl groups can be introduced. nih.govresearchgate.net | Steric hindrance on either coupling partner can reduce yields. nih.govresearchgate.net |

| Heck | Alkenes | Arylation of both electron-rich and electron-deficient alkenes is possible. | Regioselectivity can be an issue with certain substituted alkenes. |

| Buchwald-Hartwig | Amines | Primary and secondary amines can be coupled. | Sterically hindered amines may require specialized catalysts and conditions. researchgate.net |

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a fundamental transformation that converts an organic halide into an organometallic species, which can then react with various electrophiles. wikipedia.org For this compound, this typically involves reaction with an organolithium reagent, such as n-butyllithium or tert-butyllithium, to generate an aryllithium intermediate. wikipedia.orgtcnj.edu

The reaction is generally fast and occurs at low temperatures to prevent side reactions. tcnj.edu The choice of solvent can significantly impact the outcome. For example, the reaction of 1-bromo-4-tert-butylbenzene (B1210543) with n-BuLi is slow in pure diethyl ether but proceeds to completion in heptane containing a small amount of THF. acs.org The resulting aryllithium species is a powerful nucleophile and can be quenched with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce new functional groups.

A related process is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. wikipedia.org This method is often more tolerant of functional groups than the corresponding organolithium formation. nih.gov

Reactions on the Aromatic Ring System

Further Electrophilic Aromatic Substitution (beyond bromination)

The existing substituents on the benzene ring of this compound direct the position of any subsequent electrophilic aromatic substitution. msu.edu The tert-butyl group is an ortho, para-director and is considered an activating group, albeit weakly. stackexchange.com The methyl ester group is a meta-director and is a deactivating group. msu.edu The bromine atom is also an ortho, para-director but is deactivating.

In this case, the directing effects of the substituents are antagonistic. libretexts.org The tert-butyl group directs to the ortho (C4 and C6) and para (C2) positions. The bromine atom directs to its ortho (C2 and C4) and para (C6) positions. The methyl ester group directs to the meta (C2 and C6) positions. The position of substitution will be determined by the sum of these effects, with the most activating group generally having the dominant influence. masterorganicchemistry.com However, steric hindrance from the bulky tert-butyl group will likely disfavor substitution at the adjacent C4 and C6 positions. Therefore, further electrophilic substitution, such as nitration or Friedel-Crafts reactions, is most likely to occur at the C2 position. byjus.commsu.edu

Directed Ortho-Metallation and Subsequent Functionalization

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org It relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. wikipedia.orgbaranlab.org

In this compound, the methyl ester group can act as a DMG, although it is considered a weaker DMG compared to groups like amides or carbamates. nih.govuwindsor.ca Treatment with a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent like TMEDA could potentially lead to deprotonation at the C6 position, ortho to the ester. organic-chemistry.org The resulting aryllithium species can then be trapped with an electrophile to introduce a new substituent at this position. However, the presence of the bromine atom offers a competing reaction pathway via metal-halogen exchange. The outcome would depend on the relative rates of these two processes.

Influence of the tert-Butyl Group on Reaction Stereoselectivity and Regioselectivity

The bulky tert-butyl group exerts a significant steric influence on the reactivity of this compound, impacting both stereoselectivity and regioselectivity.

Regioselectivity: As discussed in the context of electrophilic aromatic substitution, the tert-butyl group sterically hinders the adjacent ortho positions (C4 and C6). stackexchange.com This steric hindrance can be exploited to control the regioselectivity of reactions. For example, in reactions where multiple positions are electronically favorable, the reaction will preferentially occur at the less sterically hindered site. libretexts.org In cycloaddition reactions, the tert-butyl group can direct the approach of the reacting partner to the opposite face of the molecule. acs.org

Stereoselectivity: In reactions involving the formation of chiral centers or atropisomers, the tert-butyl group can play a crucial role in controlling the stereochemical outcome. Its large size can create a biased conformational preference in the transition state, leading to the preferential formation of one stereoisomer over another. acs.org For instance, in asymmetric synthesis, a chiral catalyst might interact with the substrate in a way that the tert-butyl group dictates the facial selectivity of an incoming reagent. The introduction of a tert-butyl group has been shown to improve the solubility of certain carbohydrate derivatives, which can in turn affect reaction efficiency. acs.org In some cases, the presence of a tert-butyl group can lead to high diastereoselectivity in reduction reactions. acs.org

Steric Hindrance Effects on Reactivity

The sheer size of the tert-butyl group on this compound introduces significant steric hindrance, which plays a crucial role in dictating the regioselectivity and rate of its reactions. This bulky alkyl group physically obstructs the approach of reactants to the adjacent ortho positions (positions 4 and 6), making these sites less accessible for substitution.

This steric effect is also prominent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The tert-butyl group can hinder the oxidative addition of the palladium catalyst to the C-Br bond, a critical step in the catalytic cycle. However, the use of specialized ligands, often bulky phosphines, can mitigate this hindrance and facilitate the reaction. rsc.orgrsc.org The choice of ligand is crucial in overcoming the steric barrier and achieving high yields in the synthesis of biaryl compounds from this compound. rsc.org

Electronic Contributions to Reaction Pathways

The electronic nature of the substituents on this compound significantly influences the electron density distribution within the benzene ring, thereby affecting its reactivity towards both electrophiles and nucleophiles.

The bromo and methyl ester groups are both electron-withdrawing groups. The bromine atom exerts a deactivating inductive effect (-I) due to its high electronegativity, while also having a weak activating resonance effect (+R) through its lone pairs. The methyl ester group is strongly deactivating through both inductive and resonance effects (-I, -R). msudenver.edusemanticscholar.orgviu.ca In contrast, the tert-butyl group is weakly electron-donating through an inductive effect (+I). researchgate.net

This combination of electronic effects makes the aromatic ring of this compound generally less reactive towards electrophilic aromatic substitution compared to benzene. The electron-withdrawing nature of the bromo and ester groups deactivates the ring, making it less nucleophilic. However, the directing effects of these groups are also important. The tert-butyl group is an ortho-, para-director, while the bromo group is also an ortho-, para-director (despite being deactivating). The methyl ester group is a meta-director. In the case of this compound, the positions ortho and para to the activating tert-butyl group (positions 2, 4, and 6) are electronically favored for electrophilic attack. However, as discussed previously, steric hindrance at positions 4 and 6 leaves position 2 as the most likely site for substitution.

Kinetic and Thermodynamic Studies of Key Transformations

While specific, detailed kinetic and thermodynamic data for many reactions of this compound are not extensively reported in publicly available literature, general principles and data from related systems allow for a qualitative and semi-quantitative understanding of its key transformations.

One of the fundamental reactions of this compound is the hydrolysis of the methyl ester group. The saponification of substituted methyl benzoates is a well-studied reaction, and its rate is known to be sensitive to the electronic effects of the substituents. A patent describes the hydrolysis of this compound using sodium hydroxide in methanol, a standard procedure for ester saponification. google.comgoogle.com Based on Hammett plot data for the hydrolysis of other substituted methyl benzoates, the presence of the electron-withdrawing bromo and ester groups would be expected to influence the rate of hydrolysis. msudenver.edusemanticscholar.orgviu.caresearchgate.net

| Transformation | Reactants | Products | Reaction Conditions | Kinetic/Thermodynamic Insights |

| Hydrolysis | This compound, NaOH | 3-Bromo-5-tert-butylbenzoic acid | Methanol, room temperature | The rate is influenced by the electron-withdrawing nature of the bromo and ester groups, though specific rate constants are not readily available. |

| Hydrogenation | This compound, H₂ | Methyl 3-tert-butylbenzoate | Pearlman's catalyst (Pd(OH)₂/C), 50 psi | This reaction removes the bromo substituent, indicating the C-Br bond is susceptible to cleavage under these conditions. |

| Suzuki-Miyaura Coupling | This compound, Arylboronic acid | Methyl 3-aryl-5-tert-butylbenzoate | Pd catalyst, base, solvent | The reaction rate and yield are highly dependent on the choice of catalyst, ligand, and base to overcome steric hindrance. Bulky phosphine ligands are generally required. |

Another key transformation is the palladium-catalyzed hydrogenation, which can selectively remove the bromo substituent. A patent details the hydrogenation of this compound using Pearlman's catalyst (Pd(OH)₂/C) to yield Methyl 3-tert-butylbenzoate. google.com This demonstrates the reactivity of the C-Br bond towards catalytic reduction.

The Suzuki-Miyaura coupling of this compound with various boronic acids is a powerful tool for the synthesis of complex biaryl structures. While specific kinetic data for this compound is not available, studies on sterically hindered aryl bromides indicate that the reaction rates are generally slower than for unhindered substrates. rsc.org The activation energy for the oxidative addition step is expected to be higher due to the steric bulk of the tert-butyl group. The choice of a suitable palladium catalyst and ligand system is critical to achieve reasonable reaction rates and yields. rsc.orgrsc.orgnih.govlibretexts.org

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromo 5 Tert Butylbenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of each atom within a molecule.

High-Resolution ¹H NMR Chemical Shift Analysis

High-resolution ¹H NMR spectroscopy reveals the number of chemically non-equivalent protons and their immediate electronic environment. For Methyl 3-bromo-5-tert-butylbenzoate, a detailed analysis of the proton spectrum is essential for assigning the signals to the corresponding protons in the molecule.

Table 1: ¹H NMR Chemical Shift and Multiplicity Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Data not available | Data not available | Aromatic H |

| Data not available | Singlet | 3H | OCH₃ |

| Data not available | Singlet | 9H | C(CH₃)₃ |

Predicted values based on analogous compounds suggest the aromatic protons would appear as multiplets in the range of 7.5-8.0 ppm. The methyl ester protons would be a sharp singlet around 3.9 ppm, and the tert-butyl protons would be a singlet around 1.3 ppm.

¹³C NMR Chemical Shift and Multiplicity Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is indicative of its bonding environment, and multiplicity (through techniques like DEPT) can distinguish between CH₃, CH₂, CH, and quaternary carbons.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| Data not available | C=O | Ester Carbonyl |

| Data not available | Aromatic C | C-Br |

| Data not available | Aromatic C | C-C(CH₃)₃ |

| Data not available | Aromatic CH | Aromatic CH |

| Data not available | Aromatic CH | Aromatic CH |

| Data not available | Aromatic C | C-COOCH₃ |

| Data not available | CH₃ | OCH₃ |

| Data not available | C | Quaternary C of tert-butyl |

| Data not available | CH₃ | C(CH₃)₃ |

Based on known substituent effects, the carbonyl carbon is expected around 165 ppm. The carbon bearing the bromine would be downfield, while the carbon attached to the tert-butyl group would also be a quaternary signal. The aromatic CH signals would be in the 120-135 ppm region. The methoxy (B1213986) carbon would appear around 52 ppm, and the tert-butyl carbons around 35 ppm (quaternary) and 31 ppm (methyls).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation

Two-dimensional NMR techniques are instrumental in establishing the connectivity between atoms in a molecule, providing unambiguous structural proof.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be expected to show correlations between the aromatic protons on the benzene (B151609) ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. The HSQC spectrum would definitively link the aromatic proton signals to their corresponding aromatic carbon signals, and the methyl ester and tert-butyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons. For instance, the protons of the tert-butyl group would show an HMBC correlation to the quaternary aromatic carbon to which it is attached. The methyl ester protons would show a correlation to the ester carbonyl carbon.

Mass Spectrometry

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₂H₁₅BrO₂), the expected exact mass would be calculated based on the most abundant isotopes of each element. The presence of bromine would be indicated by a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by two mass units.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M(⁷⁹Br)]⁺ | Data not available |

| [M(⁸¹Br)]⁺ | Data not available |

| [M(⁷⁹Br)+H]⁺ | Data not available |

| [M(⁸¹Br)+H]⁺ | Data not available |

| [M(⁷⁹Br)+Na]⁺ | Data not available |

| [M(⁸¹Br)+Na]⁺ | Data not available |

Fragmentation Pattern Analysis for Structural Features

In a mass spectrometer, molecules can be fragmented into smaller, charged pieces. The pattern of these fragments provides a "fingerprint" of the molecule and can be used to deduce its structure.

Key predicted fragmentation pathways for this compound would likely involve:

Loss of the methoxy group (-OCH₃): This would result in a fragment ion with a mass corresponding to the benzoyl cation.

Loss of the methyl group from the ester (-CH₃): This is a less common fragmentation pathway for methyl esters.

Loss of a methyl group from the tert-butyl group (-CH₃): This would lead to a stable tertiary carbocation.

Loss of the entire tert-butyl group (-C(CH₃)₃): This would result in a significant peak corresponding to the brominated benzoyl cation.

Cleavage of the ester bond: This could lead to fragments corresponding to the brominated tert-butyl benzene cation and the methyl carboxylate radical.

The presence of the bromine atom would be evident in the isotopic pattern of the fragment ions containing it.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. Based on the analysis of analogous compounds, the predicted significant IR absorption bands are detailed in the table below.

The spectrum would be dominated by a strong absorption band for the C=O stretching of the ester group, typically appearing in the region of 1720-1740 cm⁻¹. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-O stretching of the ester group would likely produce two bands, one for the C-O-C asymmetric stretch and another for the symmetric stretch. The tert-butyl group would be identifiable by its characteristic C-H bending vibrations. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~2960 | C-H Stretch | tert-Butyl |

| ~1730 | C=O Stretch | Ester |

| ~1600, 1470 | C=C Stretch | Aromatic Ring |

| ~1465, 1370 | C-H Bend | tert-Butyl |

| ~1250, 1130 | C-O Stretch | Ester |

| ~700-500 | C-Br Stretch | Bromoalkane |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if relevant)

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV light promotes electrons from the ground state to higher energy excited states. The UV-Vis spectrum is expected to show absorptions characteristic of the substituted benzene ring.

The primary electronic transitions in this molecule would be π → π* transitions associated with the aromatic system. The presence of the bromine atom and the tert-butyl group as substituents on the benzene ring can cause a bathochromic (red) shift or a hypsochromic (blue) shift of the absorption maxima compared to unsubstituted benzene. It is anticipated that the spectrum would display a strong absorption band around 200-240 nm and a weaker, more structured band between 260-290 nm, which are characteristic of many substituted benzene derivatives.

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength (λmax, nm) | Electronic Transition | Chromophore |

| ~210 | π → π | Aromatic Ring |

| ~280 | π → π | Aromatic Ring |

X-ray Crystallography of Analogues or Co-crystals (for structural insights)

In the crystal structure of methyl 3,5-dimethylbenzoate, the molecules are organized into layers through C—H···O=C interactions. nih.govnih.gov By analogy, it can be inferred that this compound would adopt a similar planar conformation of the benzene ring. The bond lengths and angles would be influenced by the electronic and steric effects of the bromo and tert-butyl substituents. The bulky tert-butyl group would likely influence the crystal packing, potentially leading to a less dense packing arrangement compared to smaller substituents. The bromine atom could participate in halogen bonding (Br···Br or Br···O interactions), which would further stabilize the crystal lattice. The determination of the precise crystal structure of this compound would require experimental single-crystal X-ray diffraction analysis.

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for the purity assessment and identification of volatile and semi-volatile compounds like this compound.

In a typical GC-MS analysis, the compound would be separated from any impurities on a capillary column, likely a non-polar or medium-polarity column, based on its boiling point and affinity for the stationary phase. The retention time would be a characteristic feature for the compound under specific chromatographic conditions.

Upon elution from the GC column, the molecule would enter the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Furthermore, a characteristic fragmentation pattern would be observed, providing structural information. Key expected fragments would arise from the loss of the methoxy group (-OCH3), the tert-butyl group (-C(CH3)3), the bromo group (-Br), and cleavage of the ester bond.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a vast range of compounds. For a compound like this compound, a reverse-phase HPLC method would be most suitable. sielc.comusda.govhelixchrom.comupb.ro

In this setup, a non-polar stationary phase (e.g., C18) would be used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The retention of this compound would be influenced by the hydrophobicity imparted by the tert-butyl group and the aromatic ring.

Detection can be achieved using various methods. A UV detector set at one of the absorption maxima (e.g., ~210 nm or ~280 nm) would provide high sensitivity. A Diode Array Detector (DAD) or PhotoDiode Array (PDA) detector would offer the advantage of acquiring the full UV-Vis spectrum of the eluting peak, thus confirming its identity and purity. usda.gov For enhanced specificity and structural confirmation, HPLC can be coupled with a mass spectrometer (LC-MS), which would provide both retention time and mass-to-charge ratio data.

Advanced Computational and Theoretical Studies on Methyl 3 Bromo 5 Tert Butylbenzoate

Conformational Analysis and Energy Landscapes

Molecular Mechanics and Dynamics Simulations

The conformational landscape of Methyl 3-bromo-5-tert-butylbenzoate, particularly the rotation around the ester group and the orientation of the tert-butyl group, could be explored using molecular mechanics and dynamics simulations. These studies would help identify the most stable conformers and the energy barriers between them. At present, no such simulations have been published.

Evaluation of Steric and Electronic Conformational Preferences

The interplay between the steric bulk of the tert-butyl and bromo substituents and the electronic effects of the ester group would dictate the preferred conformation of the molecule. A systematic computational study could quantify these preferences, but this research has not yet been undertaken.

Theoretical Investigation of Reaction Mechanisms and Transition States

Understanding the reaction mechanisms involving this compound is fundamental for its application in organic synthesis. Computational chemistry offers a window into the energetic landscapes of these reactions, allowing for the detailed study of reaction pathways and the characterization of transient species like transition states.

Energy Barrier Calculations for Key Transformations

A significant area of theoretical investigation involves the calculation of energy barriers for reactions where this compound acts as a reactant or precursor. For example, in Suzuki or Heck coupling reactions, where the bromine atom is substituted, DFT calculations can be used to map out the potential energy surface of the reaction. This includes identifying the structures of reactants, intermediates, transition states, and products.

The energy difference between the reactants and the highest energy transition state determines the activation energy, or energy barrier, of the reaction. Lower energy barriers indicate a more facile reaction. These calculations can help in understanding the regioselectivity and stereoselectivity of reactions and in designing more efficient synthetic routes.

Solvent Effects in Computational Models

Solvent effects play a critical role in the kinetics and thermodynamics of chemical reactions. Computational models can account for these effects using either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. Explicit models involve including a number of solvent molecules in the calculation, providing a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding.

Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to derivatives)

While QSAR studies are more commonly applied to a series of related compounds, the principles can be considered for derivatives of this compound. QSAR models aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For a series of derivatives of this compound, where the bromo or tert-butyl groups are modified, QSAR studies would involve calculating a range of molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By correlating these descriptors with experimentally determined biological activity, a predictive model can be developed. Such models are valuable in medicinal chemistry for the rational design of new compounds with enhanced activity and for predicting the potential toxicity of new chemical entities.

Design, Synthesis, and Mechanistic Biological Studies of Derivatives of Methyl 3 Bromo 5 Tert Butylbenzoate

Synthesis of Structural Analogues and Homologues

The structural framework of methyl 3-bromo-5-tert-butylbenzoate presents multiple sites for chemical modification, allowing for the systematic synthesis of a diverse library of analogues and homologues. These modifications are crucial for probing the chemical space around the parent molecule and for understanding the structural requirements for potential biological activity. The primary avenues for diversification include alterations of the ester group, variation of the halogen substituent, modification of the tert-butyl group, and the introduction of additional substituents onto the aromatic ring.

Modifications of the Ester Moiety

The methyl ester of the parent compound can be readily converted into a variety of other esters, amides, and related functional groups. Standard esterification or transesterification reactions can be employed to introduce different alkyl or aryl groups. For instance, treatment of the corresponding carboxylic acid (3-bromo-5-tert-butylbenzoic acid) with various alcohols under acidic catalysis (e.g., using a solid acid catalyst like a Zr/Ti composite) or by using coupling agents can yield a series of esters. mdpi.com The synthesis of tert-butyl esters, for example, can be achieved through esterification with tert-butyl acetate (B1210297) in the presence of a strong acid. nih.gov

Furthermore, the carboxylic acid can be activated and reacted with a wide range of primary and secondary amines to afford the corresponding amides. This transformation introduces a hydrogen bond donor into the molecule, which can significantly alter its binding properties at biological receptors.

A representative, though not exhaustive, set of potential ester and amide derivatives is presented in the table below, illustrating the chemical diversity that can be achieved.

| Compound ID | R Group (Ester: -COOR) or Amide Function |

| 1a | -COOCH₃ (Parent Compound) |

| 1b | -COOCH₂CH₃ |

| 1c | -COOCH(CH₃)₂ |

| 1d | -COOC(CH₃)₃ |

| 1e | -CONH₂ |

| 1f | -CONHCH₃ |

| 1g | -CON(CH₃)₂ |

| 1h | -CONH(cyclopropyl) |

This table is illustrative and represents potential derivatives based on common synthetic transformations.

Variations of the Halogen Substituent

The bromine atom at the 3-position of the aromatic ring is another key site for modification. Varying the halogen substituent (e.g., fluorine, chlorine, or iodine) can modulate the electronic and steric properties of the molecule. The synthesis of these analogues would typically start from the appropriately halogenated 3-halo-5-tert-butylaniline, which can be converted to the corresponding benzoic acid via diazotization followed by a Sandmeyer-type reaction or other modern cross-coupling methods. Alternatively, for iodo-analogues, electrophilic iodination of a suitable precursor could be employed. The synthesis of 1,3,5-trisubstituted benzenes has been demonstrated starting from 2,3,5-triiodobenzoic acid, indicating the feasibility of manipulating iodo-substituted benzoic acids. rsc.org

The table below outlines the potential variations of the halogen substituent.

| Compound ID | Halogen (X) at C3 |

| 2a | -F |

| 2b | -Cl |

| 2c | -Br (Parent Compound) |

| 2d | -I |

This table is illustrative and represents potential derivatives based on established synthetic routes for halogenated benzoic acids.

Alterations of the tert-Butyl Group and Related Alkyl Substituents

The tert-butyl group at the 5-position is a significant lipophilic and sterically bulky substituent. Altering this group can provide insights into the size and nature of the binding pocket it may interact with. Analogues with smaller alkyl groups (e.g., methyl, ethyl, isopropyl) or other bulky groups could be synthesized. The synthesis of these analogues would likely start from the corresponding 3-bromo-5-alkylaniline or a related precursor. The role of alkyl groups in drug design is well-established, influencing properties like lipophilicity, metabolic stability, and binding affinity. For instance, the synthesis of 3-bromo-5-methylbenzoic acid has been reported, which could be esterified to the corresponding methyl ester.

The following table presents a series of potential analogues with modified alkyl substituents.

| Compound ID | Alkyl Group (R) at C5 |

| 3a | -CH₃ |

| 3b | -CH₂CH₃ |

| 3c | -CH(CH₃)₂ |

| 3d | -C(CH₃)₃ (Parent Compound) |

| 3e | -Cyclohexyl |

This table is illustrative and represents potential derivatives based on the availability of starting materials and known synthetic methods for alkylated benzoic acids.

Diversification of the Aromatic Ring with Additional Substituents

The introduction of additional substituents onto the aromatic ring can further probe the structure-activity landscape. Positions 2, 4, and 6 are available for substitution. For example, starting from this compound, further electrophilic aromatic substitution reactions could be explored, although the directing effects of the existing substituents would need to be carefully considered. A more versatile approach would involve the use of appropriately substituted starting materials. For example, a divergent synthesis strategy starting from a polysubstituted benzene (B151609), such as a triiodobenzoic acid derivative, could allow for the systematic introduction of various functional groups. rsc.org

A representative set of possible polysubstituted derivatives is shown below.

| Compound ID | Additional Substituent | Position |

| 4a | -OH | 2 |

| 4b | -OCH₃ | 2 |

| 4c | -Cl | 4 |

| 4d | -NH₂ | 6 |

This table is illustrative and represents potential derivatives based on advanced synthetic strategies for polysubstituted aromatic compounds.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological activity. By systematically modifying the structure of this compound and assessing the biological effects of these changes, a model for the interaction with a biological receptor can be developed.

Impact of Substituent Changes on Biological Receptor Interactions

While specific receptor binding data for this compound and its derivatives are not extensively available in the public domain, we can infer potential SAR based on studies of related substituted benzoic acids.

The Role of the Carboxylic Acid/Ester Group: In many biologically active benzoic acids, the carboxylate group acts as a key anchoring point, often forming hydrogen bonds or ionic interactions with residues in a receptor's binding pocket. For instance, in inhibitors of the anti-apoptotic protein Mcl-1, the carboxyl group of 2,5-substituted benzoic acids forms a crucial hydrogen bond with an arginine residue. nih.gov Converting the carboxylic acid to an ester, like in the parent compound, would block this direct interaction but could serve as a prodrug, being hydrolyzed in vivo to the active carboxylic acid. Different ester groups could be explored to modulate solubility, cell permeability, and the rate of hydrolysis. Amide derivatives would introduce a hydrogen bond donor and could lead to a different set of interactions with the receptor.

The Influence of the Halogen Substituent: The nature of the halogen at the 3-position can influence the electronic properties of the aromatic ring and its ability to form halogen bonds. A change from bromine to a more electronegative chlorine or fluorine atom would alter the acidity of the corresponding carboxylic acid and the electrostatic potential of the molecule. An iodine substituent, being larger and more polarizable, could engage in different types of interactions within a binding pocket.

The Significance of the tert-Butyl Group: The bulky and lipophilic tert-butyl group is likely to occupy a hydrophobic pocket in a target receptor. Studies on other ligands have shown that such groups can significantly contribute to binding affinity through hydrophobic interactions. nih.gov Altering the size and shape of this alkyl group, for example, by replacing it with an isopropyl or cyclohexyl group, would probe the dimensions and steric tolerance of this pocket. A smaller alkyl group might not fully occupy the pocket, leading to a loss of affinity, while a larger or differently shaped group might introduce steric clashes.

The table below summarizes the expected impact of various substitutions on receptor binding, based on general principles of medicinal chemistry.

| Modification | Potential Impact on Receptor Binding |

| Ester/Amide Variation | Modulates solubility, cell permeability, and prodrug activation. Amides introduce H-bond donors, altering binding mode. |

| Halogen Variation | Alters electronic properties (pKa of corresponding acid), potential for halogen bonding, and steric interactions. |

| Alkyl Group Variation | Probes the size and shape of a hydrophobic binding pocket. Affects lipophilicity and van der Waals interactions. |

| Aromatic Substitution | Introduces new interaction points (e.g., H-bonds) and can fine-tune electronic and steric properties. |

This table provides a generalized and inferred SAR based on established principles from related classes of compounds.

Molecular Docking and Binding Affinity Predictions for Novel Derivatives

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein. While specific docking studies on derivatives of this compound are not documented, studies on analogous benzoic acid derivatives provide insights into their potential interactions with various biological targets.

For instance, in silico studies of benzoic acid derivatives isolated from Bjerkandera adusta have shown them to be putative binders of cathepsins B and L, key enzymes in the autophagy-lysosome pathway. nih.gov Molecular docking simulations revealed that these compounds could fit within the active sites of these enzymes, suggesting a potential mechanism for their observed biological activity. nih.gov Similarly, molecular docking of methyl benzoate (B1203000) and cinnamate (B1238496) analogs against DNA methyltransferase 1 (DNMT1) suggested that these compounds could partially bind to the S-adenosyl-L-homocysteine (SAH) binding pocket of the enzyme. nih.gov

These findings suggest that derivatives of this compound, by virtue of their substituted benzoate scaffold, could be designed to interact with a variety of enzymatic targets. The bromine and tert-butyl groups on the phenyl ring offer opportunities for further chemical modification to enhance binding affinity and selectivity for a specific target.

Table 1: Predicted Binding Affinities of Related Benzoic Acid Derivatives

| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| 2,5-Dihydroxybenzoic acid | SARS-CoV-2 Main Protease | - |

| Octyl gallate | SARS-CoV-2 Main Protease | - |

| Methyl 4-methoxycinnamate | DNA Methyltransferase 1 | - |

| Methyl 3,4,5-trimethoxycinnamate | DNA Methyltransferase 1 | - |

| 3-chloro-4-methoxybenzoic acid | Cathepsin B | - |

Mechanistic Investigations of Biological Activity Associated with this compound Derivatives

DNA methyltransferases (DNMTs) are a family of enzymes that catalyze the transfer of a methyl group to DNA. Aberrant DNA methylation is a hallmark of cancer and other diseases, making DNMTs attractive targets for therapeutic intervention. researchgate.netnih.gov Several natural and synthetic compounds with a benzoate or related phenolic acid scaffold have been investigated as DNMT inhibitors. nih.gov

Studies on methyl benzoate and cinnamate analogs have shown that they can inhibit global DNA methylation in hepatocellular carcinoma cells. nih.gov The proposed mechanism for some of these analogs involves their interaction with the SAH-binding pocket of DNMT1, thereby competitively inhibiting the enzyme. nih.gov This suggests that derivatives of this compound could be designed to act as DNMT inhibitors. The bulky tert-butyl group and the electronegative bromine atom could be strategically utilized to enhance binding to the active site of DNMTs.

The Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) is a chloride ion channel, and mutations in the CFTR gene cause cystic fibrosis. CFTR potentiators are a class of drugs that increase the channel opening probability of the CFTR protein on the cell surface.

Research has identified 5-nitro-2-(3-phenylpropylamino) benzoate (NPPB) as a CFTR potentiator. nih.govnih.gov The mechanism of action of NPPB appears to be distinct from other potentiators like ivacaftor (B1684365) (VX-770), suggesting that different chemical scaffolds can achieve CFTR potentiation through various allosteric mechanisms. nih.govnih.gov This finding opens the possibility that novel benzoate derivatives, including those derived from this compound, could be developed as CFTR potentiators. The design of such derivatives would focus on optimizing interactions with specific binding sites on the CFTR protein to allosterically modulate its gating function.

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, including Helicobacter pylori, making it a target for the development of new antibacterial agents. nih.gov

A variety of compounds, including those with a benzoylthiourea (B1224501) scaffold, have been shown to inhibit urease. nih.gov Kinetic studies of some benzoylthiourea derivatives suggest a mixed-type inhibition mechanism, indicating that they may bind to both the free enzyme and the enzyme-substrate complex. nih.gov The inhibitory mechanism often involves the interaction of electronegative atoms, such as oxygen, nitrogen, and sulfur, with the nickel ions in the active site of the enzyme. nih.gov The presence of bulky substituents can sometimes hinder the entry of the inhibitor into the active site. nih.gov Therefore, derivatives of this compound would need to be carefully designed to balance steric factors with the electronic properties required for effective urease inhibition.

Table 2: Urease Inhibitory Activity of Related Compounds

| Compound Class | Example Compound | Inhibition Mechanism | IC₅₀ (µM) |

|---|---|---|---|

| Benzoylthioureas | N/A | Mixed-type | Variable |

| N²-para-benzoate series | 4-methoxybenzoyl derivative | Not specified | 0.21 |

| N²-para-benzoate series | 3,4-dimethoxybenzoyl derivative | Not specified | 0.13 |

Note: IC₅₀ values are highly dependent on the specific derivative within a class.

Chronic inflammation is implicated in a wide range of diseases. Research into the anti-inflammatory properties of tert-butyl-phenolic compounds, which are structurally related to this compound, has shown promising results. For example, compounds like 2,4-di-tert-butylphenol (B135424) have demonstrated anti-inflammatory effects. mdpi.com

Furthermore, combinations of butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA), both of which are tert-butylated phenols, have been shown to synergistically inhibit the expression of pro-inflammatory genes such as Cox2 and Tnfα in lipopolysaccharide-activated cells. nih.gov The anti-inflammatory activity of these compounds is often attributed to their antioxidant properties and their ability to modulate cellular signaling pathways involved in inflammation. This suggests that derivatives of this compound could be explored for their potential to modulate inflammatory pathways.

In Vitro and In Silico Evaluation Methodologies for Biological Responses

The evaluation of the biological activities of novel chemical entities, such as derivatives of this compound, involves a combination of in vitro and in silico methods.

In Vitro Assays:

Enzyme Inhibition Assays: To assess the inhibitory potential against targets like DNMTs and urease, biochemical assays are employed. These assays measure the enzymatic activity in the presence of varying concentrations of the test compound to determine parameters like the half-maximal inhibitory concentration (IC₅₀). nih.govbiorxiv.org